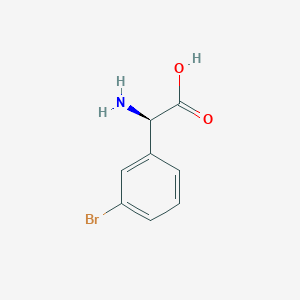

(R)-2-Amino-2-(3-bromophenyl)acetic acid

描述

Structure

3D Structure

属性

分子式 |

C8H8BrNO2 |

|---|---|

分子量 |

230.06 g/mol |

IUPAC 名称 |

(2R)-2-amino-2-(3-bromophenyl)acetic acid |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 |

InChI 键 |

MJPMYLPJAVQUQA-SSDOTTSWSA-N |

手性 SMILES |

C1=CC(=CC(=C1)Br)[C@H](C(=O)O)N |

规范 SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N |

产品来源 |

United States |

Advanced Synthetic Methodologies and Enantiocontrol of R 2 Amino 2 3 Bromophenyl Acetic Acid

Asymmetric Synthetic Pathways

Asymmetric synthesis aims to directly produce the desired enantiomer, (R)-2-Amino-2-(3-bromophenyl)acetic acid, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A powerful and widely adopted method for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine (B1666218) equivalent. nih.gov Among the most successful approaches is the use of square-planar Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govresearchgate.net

The general strategy begins with the formation of a chiral Ni(II) complex. This is typically achieved by reacting a chiral ligand, such as one derived from (S)-proline, with glycine and a nickel(II) salt. A prominent family of ligands for this purpose is the (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [(S)-BPB] series. rsc.org The resulting planar complex effectively shields one face of the glycine's α-carbon, leaving the other face exposed for electrophilic attack.

For the synthesis of this compound, the nucleophilic Ni(II) complex would be reacted with an appropriate electrophile, 3-bromobenzyl bromide, in the presence of a base. The chiral ligand directs the incoming benzyl (B1604629) group to the unshielded face of the complex, leading to the formation of the alkylated product with high diastereoselectivity. Subsequent hydrolysis under acidic conditions decomposes the complex, releasing the desired enantiomerically enriched amino acid and allowing for the recovery of the chiral auxiliary. nih.govrsc.org The stereochemical outcome is thermodynamically controlled, often resulting in excellent enantiomeric purity. rsc.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Metal Center | Forms a rigid, square-planar complex with the Schiff base. | Nickel(II) | nih.gov |

| Amino Acid Source | Provides the basic amino acid backbone (α-carbon). | Glycine | nih.gov |

| Chiral Auxiliary | Controls the stereochemical outcome of the alkylation. | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [(S)-BPB] and its derivatives | rsc.org |

| Electrophile | Adds the desired side chain to the α-carbon. | 3-Bromobenzyl bromide | N/A |

Catalytic asymmetric methods offer a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of the enantiopure product.

Organocatalysis: The asymmetric Strecker reaction is a prime example of organocatalysis applied to amino acid synthesis. acs.orgmdpi.com This reaction involves the enantioselective addition of cyanide to an imine derived from 3-bromobenzaldehyde (B42254). A chiral catalyst, such as a derivative of an oligoethylene glycol or an amino amide, generates a chiral environment around the cyanide source or the imine substrate. acs.orgacs.org This controlled environment forces the cyanide to add to one face of the imine preferentially, leading to an optically enriched α-aminonitrile. This intermediate is then hydrolyzed to yield this compound with high enantiomeric excess. The scalability and robust nature of some organocatalytic systems make this a practical route for producing unnatural amino acids. acs.orgmdpi.com

Transition Metal-Catalyzed Methods: Modern transition metal catalysis provides innovative pathways for creating chiral amines and their derivatives. nih.govmdpi.com Nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the synthesis of unnatural amino acids. wikipedia.org In a relevant approach, a racemic, protected α-halo glycine ester can be coupled with an organozinc reagent in the presence of a nickel catalyst bearing a chiral ligand. wikipedia.org The catalyst system preferentially reacts with one enantiomer of the starting material or controls the configuration of the product, leading to a single enantiomer of the protected amino acid. While this specific application would require an aryl-transfer agent, the principle demonstrates the power of transition metal catalysis to forge the key C-C bond with high enantioselectivity under mild conditions. wikipedia.org

Enzymes are highly efficient and stereoselective catalysts that operate under mild, environmentally benign conditions. Several biocatalytic strategies are applicable to the synthesis of this compound.

Kinetic Resolution: In an enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two. wikipedia.org A common method involves the hydrolysis of a racemic amino acid ester. nih.gov A lipase (B570770), for instance, can be chosen to selectively hydrolyze the (S)-ester of 2-amino-2-(3-bromophenyl)acetic acid, leaving the unreacted (R)-ester with high enantiomeric purity. nih.govtandfonline.com The resulting (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently converted to the final product.

Asymmetric Synthesis: A more direct biocatalytic route is the asymmetric reductive amination of a prochiral keto acid. nih.gov An engineered amino acid dehydrogenase (AADH) or a transaminase (TA) can catalyze the conversion of 3-bromophenylglyoxylic acid into this compound. nih.govmdpi.comnih.gov By selecting or engineering an enzyme with the desired (R)-stereospecificity, the target amino acid can be produced with excellent enantiomeric excess. nih.govmdpi.com This approach is highly attractive for industrial applications due to its high selectivity and sustainable nature. mdpi.com

| Method | Principle | Key Reagent/Catalyst | Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral molecule directs reaction stereochemistry. | Chiral Ni(II)-Schiff Base Complex | High diastereoselectivity, well-established. | nih.govrsc.org |

| Organocatalysis | Substoichiometric chiral organic molecule catalyzes the reaction. | Chiral Phase-Transfer Catalyst/Amine | Metal-free, scalable. | acs.orgmdpi.com |

| Biocatalysis | Enzyme-catalyzed kinetic resolution or asymmetric synthesis. | Lipase, Transaminase, or Dehydrogenase | High enantioselectivity, mild conditions. | nih.govnih.govnih.gov |

Non-Enantioselective Preparation Routes and Subsequent Chiral Resolution

An alternative to direct asymmetric synthesis is to first prepare a racemic mixture of the amino acid and then separate the enantiomers. This approach is often practical when the racemic synthesis is straightforward and an efficient resolution method is available.

The Strecker synthesis is a classic and versatile method for preparing racemic α-amino acids. The reaction proceeds in two main steps. First, a three-component reaction between an aldehyde (3-bromobenzaldehyde), a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), and a cyanide source (e.g., potassium cyanide) forms an α-aminonitrile intermediate. nih.govnih.gov This condensation yields 2-amino-2-(3-bromophenyl)acetonitrile.

In the second step, the nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions. This hydrolysis converts the nitrile into a carboxylic acid, yielding the final racemic product, (R,S)-2-Amino-2-(3-bromophenyl)acetic acid. nih.gov The classical Strecker synthesis does not employ any chiral influence and thus produces an equal mixture of the (R) and (S) enantiomers. nih.gov

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common method for resolving racemic carboxylic acids like 2-amino-2-(3-bromophenyl)acetic acid is through the formation of diastereomeric salts. nih.gov

This technique involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral base. nih.gov Common resolving agents for acidic compounds include chiral amines like (R)-1-phenylethylamine or naturally occurring alkaloids. The reaction between the racemic acid ((R)-acid and (S)-acid) and the single enantiomer of the base ((R)-base) results in a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Because diastereomers are not mirror images of each other, they have different physical properties, such as solubility. nih.gov This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separating the crystallized salt by filtration, a strong acid is used to break the salt apart, liberating the enantiomerically pure this compound. nih.gov

Table of Mentioned Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| (R,S)-2-Amino-2-(3-bromophenyl)acetic acid | Racemic Precursor |

| Glycine | Starting Material (Ni(II) complex method) |

| (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide [(S)-BPB] | Chiral Auxiliary |

| 3-Bromobenzyl bromide | Electrophile (Alkylation) |

| 3-Bromobenzaldehyde | Starting Material (Strecker Synthesis) |

| 2-Amino-2-(3-bromophenyl)acetonitrile | Intermediate (Strecker Synthesis) |

| 3-Bromophenylglyoxylic acid | Prochiral Precursor (Biocatalysis) |

| (R)-1-Phenylethylamine | Chiral Resolving Agent |

Dynamic Kinetic Resolution and Deracemization Strategies

The efficient production of single-enantiomer α-amino acids from racemic mixtures is a cornerstone of pharmaceutical manufacturing. Dynamic kinetic resolution (DKR) and deracemization are powerful strategies that can theoretically convert a racemate into a single enantiomer with a 100% yield, overcoming the 50% yield limitation of classical kinetic resolution.

Dynamic Kinetic Resolution (DKR) combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For the synthesis of this compound, a racemic mixture of its precursor, for instance, a methyl ester of 2-amino-2-(3-bromophenyl)acetic acid, can be subjected to enzymatic resolution. While one enantiomer is selectively transformed by an enzyme, the other is continuously racemized by a chemical catalyst. A combination of an enzyme, such as a lipase or protease, and a racemization catalyst, like a substituted salicylaldehyde, can be employed. For example, the ammonolysis of d,l-phenylglycine methyl ester has been achieved using Novozym 435, and in situ racemization of the unreacted ester can be catalyzed by pyridoxal, leading to high conversion and enantiomeric excess. researchgate.net

Deracemization strategies involve the direct conversion of a racemic mixture into a single enantiomer in one pot. One approach involves the stereoselective oxidation of one enantiomer to an intermediate, such as an α-imino acid, followed by an asymmetric reduction to the desired enantiomer. L-amino acid oxidase (LAAO) can be used to oxidize the L-enantiomer of an amino acid derivative. acs.org The resulting α-imino acid can then be asymmetrically reduced to the D-amino acid using a chemical reductant, effectively converting the racemate to the D-enantiomer. acs.org While specific LAAOs with activity on 3-bromophenylglycine derivatives would need to be identified or engineered, this approach represents a promising route. acs.org

Table 1: Comparison of DKR and Deracemization Strategies for Phenylglycine Derivatives

| Strategy | Key Components | Typical Conditions | Potential Outcome for this compound |

| Dynamic Kinetic Resolution | Enzyme (e.g., Lipase), Racemization Catalyst (e.g., Salicylaldehyde derivative) | Organic solvent, mild temperature | High yield (>80%) and high enantiomeric excess (>99%) of the (R)-enantiomer. researchgate.net |

| Deracemization | L-amino acid oxidase (LAAO), Chemical Reductant (e.g., NH₃:BH₃) | Aqueous buffer (pH ~8.0), 30°C | Conversion of a racemic mixture to the (R)-enantiomer with high enantiomeric excess. acs.org |

Direct and Indirect Bromination Methodologies for Aromatic Functionalization

The introduction of a bromine atom at the meta-position of the phenyl ring is a critical step in the synthesis of this compound. This can be achieved through either direct bromination of an advanced intermediate or by using a pre-brominated starting material.

Direct Bromination: The direct bromination of unprotected aromatic amino acids presents a challenge due to the directing effects of the amino and carboxyl groups. However, studies have shown that the bromination of unprotected phenylalanine and phenylglycine can be achieved using bromoisocyanuric acid monosodium salt in strongly acidic conditions (60% aqueous H₂SO₄) at low temperatures. nih.gov Interestingly, while phenylalanine yields ortho- and para-substituted products, phenylglycine has been reported to produce a mixture of mono-brominated products, including the meta-bromophenylglycine as the main product. nih.gov This suggests a potential direct route to 2-amino-2-(3-bromophenyl)acetic acid, which would then require resolution to obtain the (R)-enantiomer.

Indirect Bromination: A more controlled approach involves the use of a starting material that already contains the bromine atom at the desired position. For instance, 3-bromobenzaldehyde can be used as a precursor. A common route to α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Alternatively, a process involving the reaction of an aldehyde with chloroform (B151607) and potassium hydroxide (B78521) in a mixture of an inert solvent and water can yield the corresponding α-bromo-phenylacetic acid. google.com The resulting racemic 2-amino-2-(3-bromophenyl)acetic acid would then be subjected to resolution or a deracemization process as described in the previous section. Another indirect route is the amidomalonate synthesis, starting with a brominated alkyl halide. researchgate.net

Table 2: Overview of Bromination Methodologies

| Methodology | Starting Material | Reagents and Conditions | Key Features |

| Direct Bromination | (R)-2-Amino-2-phenylacetic acid | Bromoisocyanuric acid sodium salt, 60% aq. H₂SO₄, 0°C | Potentially forms the desired meta-bromo isomer directly, but may lead to a mixture of isomers requiring separation. nih.gov |

| Indirect Bromination (Strecker Synthesis) | 3-Bromobenzaldehyde | NH₃, KCN, followed by hydrolysis | A classical and versatile method for α-amino acid synthesis. |

| Indirect Bromination (from aldehyde) | 3-Bromobenzaldehyde | CHBr₃, KOH, inert solvent/water | Provides the α-bromo acid, which can be converted to the amino acid. google.com |

Optimization of Reaction Conditions and Scalability Studies in Laboratory Synthesis

The successful laboratory synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, enantiomeric purity, and efficiency while minimizing waste and cost.

Optimization of Enzymatic Resolutions: For enzymatic kinetic resolutions, key parameters to optimize include the choice of enzyme, solvent, temperature, and acylating agent (for transesterification reactions). For instance, lipases from different sources can exhibit varying selectivity and activity for a given substrate. The use of ionic liquids as co-solvents has been shown to enhance the efficiency of enzymatic kinetic resolutions by stabilizing the enzyme structure. mdpi.com The optimization process often involves screening a variety of conditions in parallel to identify the optimal combination for a specific substrate.

Scalability of Chiral Syntheses: Scaling up the synthesis of enantiopure compounds from milligram to gram or kilogram quantities presents several challenges. For classical resolutions involving diastereomeric salt formation, the recycling of the resolving agent is crucial for cost-effectiveness on a larger scale. nih.gov For enzymatic and catalytic processes, maintaining high activity and selectivity upon scale-up is a primary concern. This may involve adjusting mixing rates, temperature control, and catalyst loading. The development of scalable routes often prioritizes methods that avoid chromatographic purifications, which are often not feasible for large quantities. nih.gov For instance, a scalable synthesis of enantiopure ligands has been demonstrated on a 100 g scale, featuring a classical resolution with recycling of the resolving agent. nih.gov Such principles can be applied to the synthesis of this compound to develop a robust and efficient laboratory-scale process.

Table 3: Key Parameters for Optimization and Scalability

| Parameter | Considerations for Optimization | Impact on Scalability |

| Catalyst/Enzyme | Screening for high selectivity and activity; catalyst loading. | Cost, availability, and stability of the catalyst/enzyme at larger scales. |

| Solvent | Polarity, solubility of reactants and products, compatibility with catalyst/enzyme. | Cost, environmental impact, and ease of removal and recovery. |

| Temperature | Balancing reaction rate with catalyst stability and selectivity. | Efficient heat transfer and temperature control in larger reactors. |

| Reactant Concentration | Maximizing throughput without compromising selectivity or causing side reactions. | Can affect reaction kinetics and product solubility. |

| Work-up and Purification | Minimizing product loss and avoiding chromatography. | Development of crystallization-based or extraction-based purifications. |

Chemical Reactivity and Derivatization Studies of R 2 Amino 2 3 Bromophenyl Acetic Acid

Transformations Involving the Aryl Bromide Moiety

The presence of a bromine atom on the phenyl ring is a key feature of (R)-2-Amino-2-(3-bromophenyl)acetic acid, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This functionality is particularly amenable to modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl bromide portion of this compound, enabling the introduction of a wide variety of substituents. libretexts.orgchemicalbook.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov For a substrate like this compound, this reaction would typically require protection of the amino and carboxylic acid groups to prevent interference with the catalytic cycle. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgbeilstein-journals.orglibretexts.orgthieme-connect.de This reaction is valuable for introducing vinyl groups. Similar to the Suzuki-Miyaura coupling, protection of the amino acid functional groups is often necessary. The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgnih.gov The classic Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, ligand, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base, ligand | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Chemical Modifications of the Amino Group

The primary amino group in this compound is a versatile site for derivatization through alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods, including reductive amination or direct reaction with alkyl halides. Direct alkylation can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is typically straightforward and high-yielding. For instance, chemoselective acetylation of the amino group in similar compounds like 2-aminophenol (B121084) has been demonstrated using various acyl donors. acs.org N-acylation is a common strategy for protecting the amino group during other transformations or for introducing specific functionalities.

Formation and Reactivity of Schiff Bases

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. advancechemjournal.comnih.govnih.gov This reaction is typically reversible and catalyzed by acid or base. The formation of a Schiff base can be used as a protecting strategy for the amino group or to introduce new functionalities. The resulting imine can be subsequently reduced to a stable secondary amine.

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups, most commonly esters and amides, or it can be reduced to an alcohol.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common method for the esterification of amino acids involves the use of an alcohol, such as methanol, in the presence of a reagent like trimethylchlorosilane, which generates anhydrous HCl in situ. nih.govgoogle.com

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This transformation typically requires the use of a coupling agent, such as a carbodiimide (B86325), to activate the carboxylic acid.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. This reduction would yield (R)-2-amino-1-(3-bromophenyl)ethanol. During this process, the amino group must typically be protected.

| Transformation | Reagent(s) | Functional Group Formed |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4, TMSCl) | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | Strong reducing agent (e.g., LiAlH4) | Primary Alcohol |

Esterification and Amidation Pathways

The dual functionality of this compound, containing both an acidic carboxyl group and a basic amino group, allows for its conversion into a range of ester and amide derivatives. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification:

The most common method for the esterification of amino acids is the Fischer esterification, which involves reacting the amino acid with an excess of an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com However, the zwitterionic nature of amino acids at neutral pH can complicate esterification, making them less reactive than standard carboxylic acids. acs.org The acid catalyst is crucial as it protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Amidation:

Amide bond formation from this compound requires the use of coupling reagents to convert the carboxylic acid into a more reactive intermediate. hepatochem.com Directly reacting a carboxylic acid with an amine is generally ineffective as it results in an acid-base reaction. A wide array of coupling reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts. hepatochem.comresearchgate.net These reagents activate the carboxyl group, allowing for the subsequent addition of a primary or secondary amine to form the corresponding amide. nih.gov The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and minimize side reactions. researchgate.net

Below is a table representing typical conditions for these transformations.

| Transformation | Reagent/Catalyst | Solvent | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Methyl (R)-2-amino-2-(3-bromophenyl)acetate |

| Amidation | Benzylamine, DCC | Dichloromethane | (R)-2-Amino-N-benzyl-2-(3-bromophenyl)acetamide |

Reduction to Alcohol Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (R)-2-amino-2-(3-bromophenyl)ethanol. nih.gov This transformation is significant as chiral amino alcohols are important intermediates in the synthesis of pharmaceuticals and as chiral auxiliaries. benthamopen.com

Standard sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids. stackexchange.com Therefore, more potent reducing agents or methods that activate the carboxylic acid are necessary. Common strategies include:

Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) or sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) are effective for the reduction of amino acids. tsijournals.com

Mixed Anhydride Formation: The carboxylic acid can be activated by conversion to a mixed anhydride, for example, using ethyl chloroformate, which is then reduced by NaBH₄. benthamopen.com

Imidazolide (B1226674) Intermediate: Activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) forms a reactive imidazolide which can be subsequently reduced with NaBH₄. This method is known for its mild conditions and high yields. benthamopen.com

Sodium Borohydride/Iodine: A combination of NaBH₄ and iodine (I₂) creates a powerful reducing system capable of converting amino acids to their corresponding alcohols. stackexchange.com

These methods are generally compatible with the other functional groups present in the molecule and are designed to preserve the stereochemical integrity at the α-carbon. benthamopen.com

The table below summarizes common reagent systems for the reduction of α-amino acids.

| Reagent System | Activating Agent | Reducing Agent | Typical Solvent |

| Borane | None | BH₃·THF | Tetrahydrofuran (THF) |

| Lewis Acid-Assisted | BF₃·Et₂O | NaBH₄ | Tetrahydrofuran (THF) |

| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | NaBH₄ | Tetrahydrofuran (THF) |

| Mixed Anhydride | Ethyl Chloroformate | NaBH₄ | Tetrahydrofuran (THF) |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions.

Mechanism of Fischer Esterification: The Fischer esterification proceeds via a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Addition: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by the solvent or the conjugate base of the catalyst to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Mechanism of Amidation via Coupling Reagents: When using a carbodiimide like DCC, the mechanism involves the formation of a highly reactive O-acylisourea intermediate. youtube.com

Activation: The carboxylic acid adds to one of the double bonds of DCC, following protonation of a nitrogen atom. This forms the O-acylisourea intermediate.

Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.

Rearrangement and Elimination: The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing dicyclohexylurea (DCU) as a byproduct. youtube.com

Mechanism of Reduction with Borohydride Reagents: The reduction of a carboxylic acid with a system like NaBH₄/BF₃·Et₂O involves the in-situ generation of a more powerful reducing agent, diborane, or the formation of an activated acid derivative. tsijournals.com One proposed mechanism suggests the formation of a pentacoordinate BF₃ complex involving both the amino nitrogen and the carbonyl group. This complexation activates the carbonyl carbon towards hydride attack from the borohydride. tsijournals.com Alternatively, activation via CDI first forms an acylimidazolide. The subsequent reduction with NaBH₄ involves the hydride attacking the activated carbonyl carbon of the imidazolide, which is a much better leaving group than a hydroxyl group, leading to the formation of the aldehyde and then the primary alcohol. benthamopen.com

Spectroscopic and Advanced Analytical Characterization in Research of R 2 Amino 2 3 Bromophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 3-bromophenylacetic acid, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the carboxylic acid proton are observed. chemicalbook.com The protons on the brominated aromatic ring typically appear as a complex multiplet in the aromatic region of the spectrum. The methylene (CH₂) protons adjacent to the aromatic ring and the carboxylic acid group would exhibit a characteristic singlet. The acidic proton of the carboxyl group is often broad and its chemical shift can be concentration-dependent. chemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 3-bromophenylacetic acid, distinct signals would be expected for the carboxyl carbon, the methylene carbon, the carbon atom bearing the bromine, and the other aromatic carbons. chemicalbook.com The chemical shifts of these carbons are influenced by their electronic environment.

Interactive Data Table: Representative NMR Data for 3-Bromophenylacetic acid

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~10.5 | Carboxylic Acid (COOH) |

| ¹H | ~7.44 | Aromatic (CH) |

| ¹H | ~7.41 | Aromatic (CH) |

| ¹H | ~7.20 | Aromatic (CH) |

| ¹H | ~3.61 | Methylene (CH₂) |

| ¹³C | Varies | Carboxyl (C=O) |

| ¹³C | Varies | Methylene (CH₂) |

| ¹³C | Varies | Aromatic (C-Br) |

| ¹³C | Varies | Aromatic (CH) |

Note: The data presented is for 3-bromophenylacetic acid and serves as an illustrative example. Actual chemical shifts for (R)-2-amino-2-(3-bromophenyl)acetic acid may vary due to the presence of the amino group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula. The molecular formula for this compound is C₈H₈BrNO₂. nih.govscbt.com

The calculated monoisotopic mass of this compound is 228.97384 Da. nih.govnih.gov HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Interactive Data Table: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | nih.govscbt.com |

| Molecular Weight | 230.06 g/mol | nih.govscbt.com |

| Calculated Monoisotopic Mass | 228.97384 Da | nih.govnih.gov |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Determination

For chiral compounds like this compound, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose. mdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.comsigmaaldrich.com By comparing the retention times of the sample to those of known standards of the (R) and (S) enantiomers, the enantiomeric composition can be accurately quantified. For instance, in the analysis of similar amino acid derivatives, cellulose-based CSPs have proven effective. mdpi.com The development of a robust chiral HPLC method is essential for quality control and for monitoring the progress of asymmetric syntheses. tsijournals.comresearchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which are characteristic of particular bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band.

N-H stretch of the amino group.

C=O stretch of the carboxylic acid.

C-N stretch of the amino group.

C-Br stretch .

Aromatic C-H and C=C stretches .

While a specific FTIR spectrum for the title compound was not found, the NIST WebBook provides an IR spectrum for the related α-bromophenylacetic acid, which can offer some comparative insights. nist.gov

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The bromophenyl group in this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum would show absorption maxima (λmax) corresponding to these electronic transitions. physchemres.org

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting ECD or ORD spectrum is unique to a specific enantiomer and can be used to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of known compounds.

Theoretical and Computational Chemistry Investigations of R 2 Amino 2 3 Bromophenyl Acetic Acid

Studies on Molecular Polarity, Polarizability, and Hyperpolarizability for Non-Linear Optical (NLO) Properties

As of the latest available research, specific theoretical and computational investigations into the molecular polarity, polarizability, and hyperpolarizability for the non-linear optical (NLO) properties of (R)-2-Amino-2-(3-bromophenyl)acetic acid have not been reported in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO properties of various organic molecules, dedicated studies on this particular compound are not available. rsc.orgnih.govresearchgate.netnih.govfrontiersin.org

The investigation of NLO properties involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). rsc.orgresearchgate.net These parameters help in understanding the potential of a molecule for applications in optoelectronics and photonics. For instance, molecules with large hyperpolarizability values are considered promising candidates for NLO materials. rsc.org

General computational studies on related aromatic amino acids and their derivatives have been conducted to explore their NLO responses. nih.gov These studies often analyze how different substituents on the aromatic ring influence the electronic structure and, consequently, the NLO properties. For example, the presence of electron-donating and electron-accepting groups can enhance the second-order NLO response. However, without specific calculations for this compound, any discussion on its NLO characteristics would be purely speculative.

Detailed research, including the generation of data tables for dipole moment, polarizability, and hyperpolarizability, requires dedicated quantum chemical calculations. Such studies would typically involve geometry optimization of the molecular structure followed by the calculation of its electronic properties using appropriate theoretical models and basis sets. researchgate.netnih.gov

At present, the scientific community awaits such focused research to elucidate the specific NLO properties of this compound.

Applications As a Chiral Synthon and Scaffold in Advanced Organic Synthesis

Utilization in the Construction of Complex Chiral Molecular Architectures

The primary value of chiral amino acids lies in their role as synthons for creating larger, stereochemically complex molecules, particularly those with biological activity. The defined stereochemistry of the α-center in (R)-2-Amino-2-(3-bromophenyl)acetic acid allows it to be incorporated into peptide chains or used as a foundational element to control the spatial orientation of substituents in a target molecule.

Non-natural amino acids are frequently used to create conformationally constrained peptides, which are valuable tools in drug discovery for improving stability, potency, and receptor selectivity. nih.govnih.gov For instance, the synthesis of potent vasopressin receptor antagonists, which are complex peptide-like molecules, relies on the incorporation of specialized amino acid derivatives to achieve the desired pharmacological profile. nih.govnih.govresearchgate.netbohrium.com The synthesis of such complex structures often involves either solid-phase or solution-phase peptide coupling methods where the chiral integrity of the amino acid building block is paramount. researchgate.net

The 3-bromophenyl group of the title compound offers a significant advantage over simple phenylglycine derivatives. The bromine atom serves as a key site for introducing further molecular complexity through metal-catalyzed cross-coupling reactions. This dual functionality—a chiral amino acid core for peptide backbone construction and a reactive aryl halide for side-chain modification—enables the synthesis of intricate three-dimensional architectures that would be difficult to access through other means.

Development of Novel Chiral Ligands and Catalysts

Chiral amino acids are privileged precursors for the synthesis of a wide variety of chiral ligands used in asymmetric catalysis. The amino and carboxylic acid groups can be readily transformed into different coordinating moieties, while the inherent chirality of the starting material is transferred to the final ligand structure, influencing the stereochemical outcome of catalytic reactions.

Common classes of highly effective chiral ligands derived from amino acids or related structures include:

Bis(oxazoline) (BOX) Ligands: These are typically synthesized from amino alcohols, which can be obtained by the reduction of the carboxylic acid of an amino acid. nih.gov The resulting ligands form robust chelate complexes with various metals and are effective in a multitude of asymmetric transformations, including Diels-Alder, aldol, and Michael reactions. nih.govacs.org

P,N-Ligands: These ligands contain both a soft phosphorus donor and a hard nitrogen donor. nih.gov This combination is highly effective in many palladium-catalyzed reactions. nih.goveventsair.comnih.gov The synthesis can be achieved from chiral amino acids like proline, demonstrating a clear pathway from a chiral pool molecule to a sophisticated ligand. nih.gov The development of P-chirogenic phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, represents a further advancement in this area. tcichemicals.com

This compound is an ideal scaffold for creating novel ligands. The amino and carboxyl groups can be used to construct the core ligand framework (e.g., an oxazoline (B21484) or phosphinamine), while the 3-bromophenyl substituent provides a unique site for modification. Using reactions like the Suzuki-Miyaura coupling, different aryl or alkyl groups can be introduced at this position, allowing for the systematic tuning of the ligand's steric and electronic properties. eventsair.com This fine-tuning is crucial for optimizing enantioselectivity and reactivity in catalytic applications.

| Ligand Class | Typical Precursor | Coordinating Atoms | Common Metal |

| Bis(oxazoline) (BOX) | Chiral Amino Alcohols | N, N | Cu(II), Mg(II), Zn(II) |

| P,N-Ligands | Chiral Amino Acids (e.g., Proline) | P, N | Pd(II), Rh(I), Ir(I) |

| Phosphine-Phosphoramidite | Chiral Diols/Amino Alcohols | P, P/N | Rh(I), Ir(I) |

Precursor for Advanced Materials (e.g., Chiral Polymers, Optoelectronic Materials)

The structural features of this compound—namely its chirality, rigidity, and functional handles for polymerization—make it a promising candidate for the development of advanced materials.

Chiral Polymers: Polyamides and polyesters can be synthesized by leveraging the amino and carboxylic acid functional groups. The incorporation of a chiral monomer like this compound into the polymer backbone would result in a chiral polymer. Such materials can exhibit unique properties, including the ability to form helical superstructures and recognize other chiral molecules, making them potentially useful in chiral chromatography, enantioselective sensing, or as chiral catalysts.

Chiral Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The introduction of chirality into liquid crystal phases can lead to the formation of helical superstructures. nih.gov Molecules that are rigid and chiral are often used as "chiral dopants" to induce such phases. researchgate.net The rigid phenyl ring and defined stereocenter of the title compound make it a potential building block for novel chiral liquid crystalline materials. The bromine atom also allows for modification to fine-tune intermolecular interactions critical for liquid crystal phase formation.

While specific examples utilizing this compound in these advanced applications are not yet widely reported, its structure aligns well with the design principles for creating such functional materials.

Synthesis of Structurally Diverse Analogues and Chemical Libraries for Chemical Space Exploration

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent scaffold for diversity-oriented synthesis due to its multiple, orthogonally reactive functional groups.

A powerful strategy for library generation involves a two-pronged approach:

Peptide Backbone Elongation: The amino acid can be used as a monomer in standard solid-phase peptide synthesis (SPPS). By coupling various other natural or unnatural amino acids, a combinatorial library of peptides can be generated. americanpeptidesociety.orgnih.govresearchgate.netnih.gov

Side-Chain Diversification via Cross-Coupling: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.comyoutube.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a wide range of boronic acids or boronic esters. nih.govnih.govkoreascience.kr

By combining these two methods, a large and highly diverse library of compounds can be rapidly synthesized. For example, a set of peptides can be synthesized on a solid support, and then, while still attached to the support, the bromine atom of the this compound residue within each peptide can be reacted with a different boronic acid. This approach generates significant molecular diversity from a single, versatile scaffold, enabling broad exploration of chemical space for identifying new bioactive molecules. americanpeptidesociety.orgnih.gov

| Diversification Point | Synthetic Method | Type of Diversity Introduced |

| Amine Group (N-terminus) | Solid-Phase Peptide Synthesis (SPPS) | Varied amino acid sequence |

| Carboxylic Acid (C-terminus) | Solid-Phase Peptide Synthesis (SPPS) | Varied amino acid sequence |

| 3-Bromophenyl Group | Suzuki-Miyaura Cross-Coupling | Varied aryl, heteroaryl, or alkyl groups |

Emerging Research Directions and Future Outlook

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has propelled research into greener synthetic routes for chiral molecules like (R)-2-Amino-2-(3-bromophenyl)acetic acid. nih.gov Key areas of development include biocatalysis and the use of environmentally benign catalytic systems, which offer alternatives to traditional methods that often rely on harsh conditions and stoichiometric reagents. nih.govacs.org

Biocatalysis: Enzymatic methods are at the forefront of green synthesis for chiral amino acids. acs.org These processes offer high enantioselectivity and operate under mild reaction conditions. nih.govuni-halle.de Emerging strategies applicable to the synthesis of this compound include:

Dynamic Kinetic Resolution (DKR): This powerful technique combines enantioselective enzymatic hydrolysis with in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired product. uni-halle.denih.gov For instance, a stereoselective amidase could selectively hydrolyze the amide of (S)-2-Amino-2-(3-bromophenyl)acetic acid, while a racemase, such as α-amino-ε-caprolactam racemase, continuously converts the remaining (R)-amino amide back to the racemic mixture for the amidase to act upon. nih.gov

Asymmetric Synthesis using Engineered Enzymes: Protein engineering is expanding the toolbox of biocatalysts. acs.org Enzymes like D-amino acid dehydrogenases (DAADHs) can be engineered for the reductive amination of the corresponding α-keto acid precursor, 3-bromophenylglyoxylic acid, to directly yield this compound with high enantiomeric excess. acs.org Similarly, engineered transaminases can convert the keto acid using an amino donor, providing another direct and atom-economical route. nih.gov

Green Catalytic Systems: Beyond biocatalysis, research focuses on chemocatalytic methods that minimize waste and avoid toxic reagents. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, represents a safer and more cost-effective alternative to many existing resolution and asymmetric hydrogenation processes. acs.org This method can convert α-amino ketones to chiral amino alcohols and could be adapted for the synthesis of related amino acids, reducing the need for complex protection and deprotection steps. acs.org

| Approach | Key Principle | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution coupled with in-situ racemization of the unwanted enantiomer. | High theoretical yield (up to 100%), high enantioselectivity, mild reaction conditions. | uni-halle.denih.gov |

| Engineered Biocatalysts (e.g., Dehydrogenases, Transaminases) | Asymmetric synthesis from a prochiral precursor (e.g., α-keto acid) using a specifically designed enzyme. | High atom economy, excellent enantioselectivity, direct route to the final product. | acs.orgnih.gov |

| Asymmetric Transfer Hydrogenation | Catalytic transfer of hydrogen from a donor molecule to a substrate using a chiral metal catalyst (e.g., Ruthenium-based). | Operational simplicity, cost-effectiveness, avoids hazardous reagents and protection/deprotection steps. | acs.org |

Exploration of Novel Reactivity and Selectivity in Chemical Transformations

Future research will undoubtedly focus on discovering novel ways to transform this compound and its precursors, aiming for greater efficiency and selectivity. A significant area of interest is the catalytic functionalization of C-H bonds and the aryl bromide moiety.

Palladium-Catalyzed C-H Activation: A promising strategy for creating derivatives of phenylacetic acids is through enantioselective C-H activation. chu-lab.orgnih.gov Kinetic resolution via palladium(II)-catalyzed C-H olefination has been demonstrated for α-amino phenylacetic acids. chu-lab.org This approach could be applied to a racemic mixture of 2-Amino-2-(3-bromophenyl)acetic acid, where a chiral ligand directs the palladium catalyst to selectively functionalize one enantiomer at the ortho-C-H positions of the phenyl ring, leaving the desired (R)-enantiomer unreacted and thus resolved. chu-lab.orgnih.gov This method expands the scope of enantioselective C-H activation beyond simple desymmetrization. chu-lab.org

Transformations of the Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage modification of the this compound scaffold, enabling the synthesis of a diverse library of analogues with potentially new biological activities. For example, the Suzuki coupling could introduce new aryl or heteroaryl groups, while the Buchwald-Hartwig amination could install various amine functionalities. The development of catalysts with high functional group tolerance is key to applying these reactions to complex molecules without affecting the chiral amino acid center.

| Transformation Type | Target Site on this compound | Potential Outcome | References |

|---|---|---|---|

| Kinetic Resolution via C-H Olefination | Ortho C-H bonds of the phenyl ring | Separation of enantiomers and synthesis of novel ortho-functionalized derivatives. | chu-lab.orgnih.gov |

| Suzuki Cross-Coupling | Carbon-Bromine bond | Introduction of new aryl or vinyl groups to create biaryl or styryl derivatives. | nih.gov |

| Buchwald-Hartwig Amination | Carbon-Bromine bond | Formation of new C-N bonds, introducing diverse amine substituents. | nih.gov |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous-flow platforms is revolutionizing the production of active pharmaceutical ingredients (APIs). nih.govrsc.org These technologies offer enhanced safety, consistency, and efficiency compared to traditional batch processing. rsc.orgnih.gov

Flow Chemistry: Continuous flow chemistry is particularly well-suited for the synthesis of chiral compounds like this compound. nih.gov Reactions can be performed in microreactors, which provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. nih.gov This is especially advantageous for hazardous reactions or those involving unstable intermediates. nih.gov For example, a multi-step synthesis could be "telescoped" into a single continuous sequence, minimizing manual handling and purification steps between reactions. acs.org The use of packed-bed reactors containing immobilized enzymes or catalysts (biocatalysis or chemocatalysis) is a key strategy for implementing sustainable synthesis in a flow regime. nih.gov

Automated Synthesis: Robotic platforms can automate the entire research and development workflow, from reaction setup and execution to analysis and optimization. wiley.com By combining automated reactors with real-time analytics, it's possible to perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly identify the optimal parameters for synthesizing this compound. This data-driven approach accelerates process development and leads to more robust and efficient manufacturing processes. wiley.com The synthesis of related building blocks, such as 3-amino-2-hydroxyacetophenone, has already been demonstrated using microchannel reactors, highlighting the feasibility of this approach for fine chemical production. google.com

Advanced Characterization Techniques for Real-time Reaction Monitoring

To fully leverage the benefits of continuous flow and automated synthesis, advanced analytical techniques for real-time monitoring are essential. nih.gov Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. nih.gov

In-situ Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of benchtop NMR spectrometers has made it feasible to integrate this powerful analytical tool directly into laboratory workflows for real-time reaction monitoring. wiley.com By flowing the reaction mixture through an NMR flow cell, chemists can simultaneously identify and quantify reactants, intermediates, and products, providing detailed kinetic and mechanistic insights. youtube.com This allows for precise determination of reaction completion and enantiomeric excess, ensuring high product quality.

Other Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can also be implemented in-line to monitor the concentration of key species. For chiral analysis, specialized methods are being developed. For example, multicomponent reactions monitored by 19F NMR have shown potential for the chiral discrimination of analytes, a principle that could be adapted for monitoring asymmetric reactions. acs.org

Advanced Separation and Detection: Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are techniques that can monitor particle size and surface charge, respectively. mdpi.com While not direct measures of reaction conversion, they could be invaluable for monitoring processes where the product crystallizes out of solution or where catalysts are supported on particles, providing real-time information on the physical state of the reaction mixture. mdpi.com

The future of synthesizing and utilizing this compound lies in the convergence of these emerging fields. By combining sustainable catalytic methods with the precision of flow chemistry and the analytical power of real-time monitoring, researchers can develop highly efficient, safe, and environmentally responsible processes to produce this and other valuable chiral building blocks for the pharmaceutical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。